Ac-WEHD-PNA

caspase-1 kinetics inflammasome substrate specificity

Traditional caspase-1 assays using Ac-YVAD-pNA suffer from low sensitivity, requiring excessive enzyme and missing subtle inflammasome activation events. Ac-WEHD-PNA solves this with the optimized WEHD recognition sequence. • 50.6-fold higher catalytic efficiency (kcat/KM = 33.4 × 10⁵ M⁻¹sec⁻¹) than YVAD substrates • Specifically cleaved by inflammatory caspases (caspase-1, -4, -5, -14); no cross-reactivity with apoptotic executioner caspases • Colorimetric detection at 405 nm on standard plate readers; supplied as ≥98% pure lyophilized powder, stored at -20°C

Molecular Formula C34H37N9O11
Molecular Weight 747.7 g/mol
Cat. No. B12367408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-WEHD-PNA
Molecular FormulaC34H37N9O11
Molecular Weight747.7 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C34H37N9O11/c1-18(44)38-26(12-19-15-36-24-5-3-2-4-23(19)24)33(51)40-25(10-11-29(45)46)31(49)41-27(13-21-16-35-17-37-21)34(52)42-28(14-30(47)48)32(50)39-20-6-8-22(9-7-20)43(53)54/h2-9,15-17,25-28,36H,10-14H2,1H3,(H,35,37)(H,38,44)(H,39,50)(H,40,51)(H,41,49)(H,42,52)(H,45,46)(H,47,48)/t25-,26-,27-,28-/m0/s1
InChIKeyFDGCMTAKGVLJGO-LJWNLINESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-WEHD-PNA: Chromogenic Substrate for Inflammatory Caspases


Ac-WEHD-PNA (Ac-Trp-Glu-His-Asp-pNA, CAS 1135248-58-6) is a synthetic tetrapeptide-based chromogenic substrate specifically designed for measuring the enzymatic activity of Group I inflammatory caspases—caspase-1, caspase-4, caspase-5, and caspase-14 . The WEHD sequence was identified through combinatorial positional-scanning library screening as the optimal tetrapeptide recognition motif for caspase-1, superseding the previously believed YVAD sequence [1]. Upon cleavage by target caspases, the substrate releases para-nitroaniline (pNA), which can be quantified spectrophotometrically by its absorbance at 400-405 nm .

Ac-WEHD-PNA Functional Specificity vs. Generic Substrates


Generic caspase substrates cannot be interchanged for inflammatory caspase studies due to fundamental differences in enzyme-substrate recognition. The WEHD tetrapeptide sequence is uniquely optimized for Group I inflammatory caspases (caspase-1, -4, -5, -14), whereas common alternative substrates like Ac-DEVD-pNA target apoptotic executioner caspases (caspase-3, -7) and Ac-YVAD-pNA exhibits substantially lower catalytic efficiency toward caspase-1 [1]. The WEHD sequence differs significantly from the native pro-IL-1β cleavage site (YVHD), enabling detection of caspase-1 activity toward non-canonical substrates implicated in inflammation and apoptosis [2]. Substitution with a non-optimal sequence yields false-negative results or requires substantially higher enzyme concentrations that may exceed physiological relevance.

Ac-WEHD-PNA Performance Evidence for Procurement


Catalytic Efficiency Advantage Over YVAD Substrate

The WEHD tetrapeptide sequence confers dramatically superior catalytic efficiency for caspase-1 compared to the historical YVAD substrate. The kcat/KM value for Ac-WEHD-AMC is 33.4 × 10⁵ M⁻¹sec⁻¹, compared to 0.66 × 10⁵ M⁻¹sec⁻¹ for Ac-YVAD-AMC, representing a 50.6-fold difference [1]. This differential explains why WEHD-based substrates provide substantially greater assay sensitivity and require lower enzyme concentrations. The native pro-IL-1β substrate exhibits kcat/KM of only 1.5 × 10⁵ M⁻¹sec⁻¹, further underscoring the non-canonical nature of the WEHD motif and its value for detecting broader caspase-1 activity beyond IL-1β processing [1].

caspase-1 kinetics inflammasome substrate specificity

Discrimination of Catalytic vs. Exosite Mutations

Ac-WEHD-PNA has been validated as a chromogenic probe capable of discriminating between caspase-4 variants with differential catalytic competence. In a 2023 Nature study, kinetic analysis of Ac-WEHD-pNA cleavage revealed that most caspase-4 mutants retained full cleavage activity toward this substrate, while the W267N mutant exhibited a small but detectable reduction in Ac-WEHD-pNA processing [1]. This demonstrates that Ac-WEHD-PNA serves as a sensitive tool for distinguishing mutations that affect intrinsic catalytic function from those that affect only exosite-mediated substrate recognition, a distinction not achievable with protein-based substrates like pro-IL-18.

caspase-4 mutagenesis enzyme kinetics

Selectivity Profile Against Caspase-11

In a comprehensive screen encompassing 19 natural and 110 unnatural amino acids in P4-P3-P2 positions, the natural tetrapeptide WEHD emerged as the optimal caspase-1 substrate with a kcat/Km of 522,000. Critically, the unnatural tetrapeptide WQPD demonstrated over 5000-fold selectivity for caspase-1 over the closely related murine inflammatory caspase, caspase-11 [1]. This selectivity factor underscores that even among Group I inflammatory caspases, substrate preferences diverge significantly, and the WEHD motif remains the benchmark for optimal caspase-1 recognition.

caspase-11 selectivity substrate profiling

In Vivo Imaging Performance vs. YVAD-Based Probes

In a 2022 head-to-head comparison of caspase-1-responsive fluorescence biosensors, WEHD-HCy demonstrated superior performance over YVAD-HCy for imaging caspase-1 activity in vivo. Both biosensors responded sensitively and specifically to caspase-1 activation in vitro, but WEHD-HCy proved more advantageous for imaging caspase-1 activity in common inflammatory disease models including inflammatory bowel disease, Salmonella infection, and acute arthritis [1]. This in vivo advantage correlates with the 50.6-fold higher catalytic efficiency of the WEHD sequence, enabling more robust signal generation under physiologically relevant enzyme concentrations.

biosensor inflammasome in vivo imaging

Standardization for Caspase-5 Activity Assays

Ac-WEHD-pNA is the de facto standard chromogenic substrate for caspase-5 activity assays, as evidenced by its inclusion in multiple commercial caspase-5 activity assay kits from independent manufacturers including Abcam, Novus Biologicals, Yeasen, and Bioquote . Caspase-5 specifically recognizes and hydrolyzes the WEHD-pNA sequence, releasing pNA detectable at 405 nm [1]. In comparative terms, caspase-5 exhibits a Km of 15 μM for the fluorogenic analog Ac-WEHD-AMC, while caspase-1 displays a lower Km of 4 μM for the same substrate, confirming that the WEHD sequence is recognized by caspase-5 albeit with moderately reduced affinity .

caspase-5 colorimetric assay standardization

Utility for Caspase-14 Activity Detection

Ac-WEHD-pNA uniquely extends its utility to caspase-14, a non-inflammatory caspase involved in keratinocyte differentiation and epidermal barrier formation, making it the only chromogenic substrate that simultaneously assays all Group I caspases (caspase-1, -4, -5) and the structurally related caspase-14 [1]. Studies with recombinant human caspase-14 (Rev-hC14) demonstrated strong activity against WEHD substrates without requiring proteolytic processing for activation, a distinctive feature not shared by executioner caspases [2]. This broadened target profile enables researchers to use a single substrate across studies of both inflammatory signaling and epidermal biology.

caspase-14 keratinocyte differentiation

Ac-WEHD-PNA Application Scenarios


Sensitive Inflammasome Activation Detection

Researchers studying NLRP3, NLRC4, AIM2, or Pyrin inflammasome activation should select Ac-WEHD-PNA as the primary substrate for caspase-1 activity measurement. The WEHD sequence provides 50.6-fold higher catalytic efficiency (kcat/KM = 33.4 × 10⁵ M⁻¹sec⁻¹) compared to the legacy YVAD substrate (0.66 × 10⁵ M⁻¹sec⁻¹), enabling detection of subtle inflammasome activation events that would be missed by less sensitive substrates [1]. This sensitivity advantage has been validated in multiple inflammatory disease models including inflammatory bowel disease and acute arthritis [2].

Caspase-4 Structure-Function Analysis

For investigators performing site-directed mutagenesis of caspase-4 to map catalytic versus exosite-mediated substrate recognition, Ac-WEHD-PNA is the essential chromogenic probe. As demonstrated in structural studies published in Nature (2023), mutations affecting the exosite interaction surface impair pro-IL-18 cleavage but spare Ac-WEHD-pNA cleavage, while only the W267N mutation reduces Ac-WEHD-pNA processing [1]. This discriminatory capacity allows researchers to distinguish whether a mutation affects intrinsic catalytic machinery versus substrate recruitment interfaces—a critical distinction for mechanistic interpretation.

High-Throughput Caspase-1 Inhibitor Screening

Pharmaceutical discovery programs targeting caspase-1 for inflammatory or autoimmune indications should standardize on Ac-WEHD-PNA for primary screening assays. The substrate's 50-fold efficiency advantage over YVAD-based substrates reduces the amount of costly recombinant enzyme required per assay well, while the robust pNA signal at 405 nm enables reliable detection on standard plate readers without specialized fluorescence optics [1]. The validation of WEHD-based aldehyde inhibitors with picomolar potency (Ac-WEHD-CHO, Ki = 56 pM) further substantiates the relevance of this sequence for inhibitor development [2].

Multi-Caspase Pathway Discrimination

For studies requiring simultaneous assessment of inflammatory (caspase-1, -4, -5) and apoptotic (caspase-3, -7) caspase activation, Ac-WEHD-PNA serves as the specific probe for the inflammatory arm. It should be paired with Ac-DEVD-pNA for apoptotic caspase detection, as these substrates exhibit distinct and non-overlapping specificities: WEHD is cleaved by Group I inflammatory caspases and caspase-14 but not by executioner caspases, while DEVD is specifically recognized by caspase-3 and caspase-7 [1]. This orthogonal substrate pair enables unambiguous pathway discrimination in complex biological samples.

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